molecular formula C7H3F2NO B1297080 2,4-Difluorophenyl isocyanate CAS No. 59025-55-7

2,4-Difluorophenyl isocyanate

Cat. No. B1297080
CAS RN: 59025-55-7
M. Wt: 155.1 g/mol
InChI Key: HNENEALJPWJWJY-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl isocyanate is a chemical compound with the linear formula F2C6H3NCO . It is a clear colorless to faintly yellow liquid .


Synthesis Analysis

2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .


Molecular Structure Analysis

The molecular formula of 2,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .


Chemical Reactions Analysis

2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .


Physical And Chemical Properties Analysis

2,4-Difluorophenyl isocyanate is a clear colorless to faintly yellow liquid . It has a molecular weight of 155.10 . The density is 1.309 g/mL at 25 °C .

Scientific Research Applications

Novel Analgesic-Antiinflammatory Applications

2,4-Difluorophenyl isocyanate derivatives, such as 5-(2,4-Difluorophenyl)salicylic acid (diflunisal), have been identified as effective analgesic and antiinflammatory agents. Diflunisal exhibits higher activity and a longer duration of action compared to aspirin, highlighting its potential in pain and inflammation management (Hannah et al., 1978).

Biomarker Determination

2,4-Difluorophenyl isocyanate-related compounds have been studied for their role in biomarker determination. Specifically, albumin adducts of methylenediphenyl diisocyanate (MDI), a related isocyanate, have been analyzed to assess exposure levels and the risk of respiratory diseases in workers exposed to isocyanates (Sabbioni et al., 2010).

Prodrug Development

2,4-Difluorophenyl isocyanate derivatives have been utilized in the development of prodrugs, such as fosfluconazole. This water-soluble prodrug of Diflucan represents an advancement in drug delivery, particularly in enhancing solubility and bioavailability (Bentley et al., 2002).

Safety And Hazards

2,4-Difluorophenyl isocyanate is considered hazardous. It is flammable and may cause skin and eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-difluoro-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNENEALJPWJWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343928
Record name 2,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenyl isocyanate

CAS RN

59025-55-7
Record name 2,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AR Katritzky, V Vvedensky, BV Rogovoy… - Journal of …, 2002 - ACS Publications
Reactions of resin-bound 1,1-disubstituted-2-arylisothioureas 4aa‘,ab‘−ec‘ with aryl isocyanates, diversely substituted at the para and/or meta positions, and with o-fluoro- and 2,4-…
Number of citations: 5 pubs.acs.org
HP Hu, RD Gilbert, RE Fornes - Journal of Polymer Science …, 1987 - Wiley Online Library
Blocking the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films with various fluorinated aromatic reagents reduces the equilirium moisture absorption …
Number of citations: 12 onlinelibrary.wiley.com
A Gelain, I Bettinelli, D Barlocco, BM Kwon… - Journal of medicinal …, 2005 - ACS Publications
Mono- and diphenylpyridazine ureido derivatives, structurally related to DuP 128, were synthesized and tested for their inhibitory activity against ACAT isolated from rat liver microsomes…
Number of citations: 12 pubs.acs.org
TJ Leiker, RM Barkley, RC Murphy - International journal of mass …, 2011 - Elsevier
The quantitative determination of 48 molecular species of regioisomeric diacylglycerols has been made in a single analysis of an extract of bone marrow derived macrophages. The …
Number of citations: 54 www.sciencedirect.com
BR Teegarden, H Li, H Jayakumar… - Journal of medicinal …, 2010 - ACS Publications
Insomnia affects a growing portion of the adult population in the US Most current therapeutic approaches to insomnia primarily address sleep onset latency. Through the 5-…
Number of citations: 29 pubs.acs.org
O Ommi, MN Ahmad, SNR Gajula, P Wanjari… - RSC Medicinal …, 2023 - pubs.rsc.org
The urgent development of newer alternatives has been deemed a panacea for tackling emerging antimicrobial resistance effectively. Herein, we report the design, synthesis, and …
Number of citations: 2 pubs.rsc.org
A Gelain, I Bettinelli, D Barlocco, BM Kwon… - Scientia …, 2006 - mdpi.com
A series of N-(2, 4-difluorophenyl)-N’-heptyl-N’-{4-[(substituted)-pyridazin-3-yl) thio] pentyl} urea derivatives having a phenyl ring at positions 5 and/or at position 6 of the heterocycle, as …
Number of citations: 4 www.mdpi.com
I Kinoyama, N Taniguchi, E Kawaminami… - Chemical and …, 2005 - jstage.jst.go.jp
A novel series of N-arylpiperazine-1-carboxamide derivatives was synthesized and their androgen receptor (AR) antagonist activities and in vivo antiandrogenic properties were …
Number of citations: 26 www.jstage.jst.go.jp
S Chen - Biomedical Chromatography, 2005 - Wiley Online Library
A variety of amino acids were enantioresolved on a vancomycin bonded chiral phase using the polar‐organic mobile phases after their pre‐column derivatization with electrophilic …
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
Diacylglycerol acyltransferase, DGAT1, is a promising target enzyme for obesity due to its involvement in the committed step of triglyceride biosynthesis. Amino biphenyl carboxylic acids…
Number of citations: 59 www.sciencedirect.com

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